molecular formula C9H5N5O2 B11464125 6-(Pyridin-3-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol

6-(Pyridin-3-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol

Cat. No.: B11464125
M. Wt: 215.17 g/mol
InChI Key: LNGUEPOTVYOSJA-UHFFFAOYSA-N
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Description

6-(3-pyridyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a fused ring system combining oxadiazole and pyrazine moieties, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-pyridyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol typically involves the construction of the oxadiazole and pyrazine rings followed by their fusion. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-pyridylhydrazine with a suitable dicarbonyl compound can lead to the formation of the desired oxadiazole ring, which is then fused with a pyrazine ring through further cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

6-(3-pyridyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered electronic properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a wide range of functionalized products .

Scientific Research Applications

6-(3-pyridyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-pyridyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as a mitochondrial uncoupler, disrupting the proton gradient across the mitochondrial inner membrane. This leads to increased cellular metabolic rates and has potential therapeutic implications for conditions like NASH .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole and pyrazine derivatives, such as:

  • 6-amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol
  • 1,2,5-oxadiazolo[3,4-b]pyrazine derivatives

Uniqueness

What sets 6-(3-pyridyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol apart is its specific substitution pattern and the presence of the pyridyl group, which can influence its chemical reactivity and biological activity. This unique structure contributes to its potential as a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C9H5N5O2

Molecular Weight

215.17 g/mol

IUPAC Name

6-pyridin-3-yl-4H-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-one

InChI

InChI=1S/C9H5N5O2/c15-9-6(5-2-1-3-10-4-5)11-7-8(12-9)14-16-13-7/h1-4H,(H,12,14,15)

InChI Key

LNGUEPOTVYOSJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=NON=C3NC2=O

Origin of Product

United States

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